molecular formula C7H9Cl B12116102 5-Chlorobicyclo[2.2.1]hept-2-ene CAS No. 3721-18-4

5-Chlorobicyclo[2.2.1]hept-2-ene

Cat. No.: B12116102
CAS No.: 3721-18-4
M. Wt: 128.60 g/mol
InChI Key: PSCJIEZOAFAQRM-UHFFFAOYSA-N
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Description

5-Chlorobicyclo[2.2.1]hept-2-ene (CAS 3721-19-5), a chlorinated derivative of norbornene, is a high-value building block in organic synthesis and materials science research. This compound, with a molecular weight of 128.60 g/mol , features a rigid, strained bicyclic framework that serves as a versatile scaffold for studying reaction mechanisms and stereochemistry . Its reactivity is defined by two key sites: the strained carbon-carbon double bond, which readily participates in cycloadditions like the Diels-Alder reaction and serves as a monomer in Ring-Opening Metathesis Polymerization (ROMP) for creating functional polymers, and the carbon-chlorine bond, which acts as a proficient leaving group for nucleophilic substitution reactions, enabling the introduction of diverse functional groups such as amines or alcohols . The compound exists as distinct exo and endo stereoisomers (with CAS 3721-19-5 and 3721-18-4, respectively) , making it an excellent subject for investigations into stereoselective synthesis and the impact of stereochemistry on reaction pathways and material properties . Researchers utilize this reagent as a precursor for more complex functionalized norbornenes and in the synthesis of chiral compounds for applications ranging from constrained pheromone analogues to advanced polymeric materials . ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3721-18-4

Molecular Formula

C7H9Cl

Molecular Weight

128.60 g/mol

IUPAC Name

5-chlorobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H9Cl/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2

InChI Key

PSCJIEZOAFAQRM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chlorobicyclo 2.2.1 Hept 2 Ene and Its Functionalized Analogs

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for constructing the bicyclo[2.2.1]heptene skeleton. libretexts.org This reaction involves a conjugated diene reacting with a dienophile to form a six-membered ring. libretexts.org The efficiency of this reaction is often enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.orglibretexts.org

Cyclopentadiene (B3395910) and Chlorinated Dienophile Reaction Pathways

A primary route to 5-chlorobicyclo[2.2.1]hept-2-ene involves the Diels-Alder reaction between cyclopentadiene, a highly reactive diene due to its fixed s-cis conformation, and a chlorinated dienophile. libretexts.orglibretexts.orgmst.edu For instance, the reaction of cyclopentadiene with dienophiles like 1-chloro-2-butene (B1196595) can yield the desired bicyclic adduct. Another example is the reaction with 2-chloroacrylonitrile, which produces 7-acetoxymethylene-2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile. rsc.org The reaction between cyclopentadiene and vinyl chloride is also a viable pathway. The reactivity of various dienophiles with cyclopentadiene has been studied, with reaction rates varying significantly depending on the dienophile's structure. nih.gov

The reaction of 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (B1329435) with various dienophiles also yields compounds in the bridged bicyclo[2.2.1]hept-2-ene series. mst.edu

Control of Regioselectivity and Diastereoselectivity in Adduct Formation

The Diels-Alder reaction is known for its high degree of stereospecificity and regioselectivity. libretexts.orgucc.ie When unsymmetrical dienes and dienophiles are used, the formation of two different regioisomers is possible. masterorganicchemistry.com The regioselectivity can often be predicted by considering the electronic properties of the reactants; the most nucleophilic carbon on the diene typically aligns with the most electrophilic carbon on the dienophile. masterorganicchemistry.com

Diastereoselectivity in the Diels-Alder reaction leads to the formation of endo and exo isomers. The endo product, where the substituent on the dienophile is oriented towards the diene's π-system, is often the kinetically favored product, especially at lower temperatures. masterorganicchemistry.com This preference is attributed to secondary orbital interactions between the substituent and the diene. masterorganicchemistry.com However, the exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance. mst.edumasterorganicchemistry.com For example, the reaction of cyclopentadiene with methyl acrylate (B77674) gives a high endo:exo ratio, which can be further enhanced with a Lewis acid catalyst. libretexts.org In some cases, such as the reaction of cyclopentadiene with maleic anhydride, only the endo isomer is formed. mst.edu The reaction of β-chloroacrylamides with cyclopentadiene also shows a preference for the endo adduct, although the selectivity can be low under thermal conditions. ucc.ie

Regioselectivity in Diels-Alder Reactions
Diene Substituent PositionPredominant ProductNickname
1-substituted"1,2" product"ortho"
2-substituted"1,4" product"para"

Catalytic Enhancement of Diels-Alder Reactions

Lewis acids are frequently employed to catalyze Diels-Alder reactions, often leading to increased reaction rates and enhanced selectivity. libretexts.orgresearchgate.net For example, aluminum chloride can accelerate the reaction between isoprene (B109036) and acrylonitrile (B1666552) by a factor of 10⁵ at 20°C and also improve regioselectivity. libretexts.org Similarly, the use of AlCl₃·Et₂O in the reaction of cyclopentadiene with methyl acrylate significantly increases the endo:exo ratio. libretexts.org Copper(II) triflate (Cu(OTf)₂) has also been shown to be an effective catalyst for the cycloaddition of β-chloroacrylamides with cyclopentadiene, improving the endo:exo selectivity. ucc.ie Other Lewis acids like YCl₃, YbCl₃, MgCl₂, and ZnCl₂ have been studied as catalysts in these reactions. researchgate.net

Effect of Lewis Acid Catalysis on Diels-Alder Reactions
ReactionCatalystObservationReference
Isoprene + AcrylonitrileAlCl₃10⁵-fold rate increase at 20°C, increased regioselectivity. libretexts.org
Cyclopentadiene + Methyl AcrylateAlCl₃·Et₂OEndo:exo ratio increases from 82:12 to 99:1. libretexts.org
β-chloroacrylamide + CyclopentadieneCu(OTf)₂Increased endo:exo ratio. ucc.ie

Post-Cycloaddition Chemical Modifications and Derivatization

Following the initial Diels-Alder cycloaddition, the resulting chlorinated bicyclo[2.2.1]hept-2-ene adducts can undergo a variety of chemical modifications and derivatizations. These reactions allow for the introduction of new functional groups and the synthesis of a diverse range of compounds. For example, the chlorine atom can be substituted by other nucleophiles. The double bond within the bicyclic system can also participate in addition reactions. The rigid structure of the bicyclo[2.2.1]heptene framework plays a significant role in directing the stereochemical outcome of these subsequent transformations.

Isomerization Reactions of Chlorinated Bicyclo[2.2.1]hept-2-ene

Isomerization reactions provide a means to alter the position of the chlorine atom or other substituents on the bicyclo[2.2.1]heptene ring system. These reactions can be crucial for obtaining the desired isomer with specific stereochemistry or for accessing thermodynamically more stable products.

Metal-Catalyzed Isomerization (e.g., Palladium-Catalyzed Processes)

Palladium-catalyzed reactions are well-established for facilitating various organic transformations, including isomerizations. nih.gov While specific examples of palladium-catalyzed isomerization of this compound are not extensively detailed in the provided context, the general principles of such processes are relevant. Palladium catalysts can facilitate the migration of double bonds and the rearrangement of substituents within a molecule. For instance, palladium(II) catalysts have been used in the carbocyclization of 1,6-enynes to form 1,3- and 1,4-dienes through an isomerization mechanism. nih.gov Acid-catalyzed isomerization is another method, where protonation of the double bond can lead to hydride shifts and relocation of the chlorine atom to a more stable position.

Acid-Catalyzed Isomerization Mechanisms

The regiochemical positioning of substituents on the bicyclo[2.2.1]hept-2-ene framework can be manipulated through acid-catalyzed isomerization. This process is particularly relevant for the synthesis of this compound from other chlorinated isomers, such as the 6-chloro derivative. The underlying mechanism involves the protonation of the double bond, which leads to the formation of a carbocation intermediate. Subsequent hydride shifts then facilitate the relocation of the chlorine atom to the thermodynamically more stable 5-position.

Under specific laboratory conditions, this isomerization can be achieved with high efficiency. For instance, the treatment of 6-chlorobicyclo[2.2.1]hept-2-ene with concentrated sulfuric acid (H₂SO₄) in dichloroethane at a temperature of 120°C can yield this compound in considerable amounts, with reported yields in the range of 85–90%. nih.gov

The mechanism of this rearrangement is intrinsically linked to the behavior of the 2-norbornyl cation. Studies on the acid-catalyzed cleavage of related 4-halonortricyclanes have provided evidence that the 2-norbornyl cation is an unsymmetrical species. researchgate.net The formation of such carbocation intermediates is a critical step in the isomerization process, allowing for the skeletal rearrangements and hydride shifts that lead to the thermodynamically favored product.

Table 1: Conditions for Acid-Catalyzed Isomerization of Chlorinated Bicyclo[2.2.1]hept-2-ene

Starting MaterialCatalystSolventTemperatureYield of this compound
6-Chlorobicyclo[2.2.1]hept-2-eneConcentrated H₂SO₄Dichloroethane120°C85-90%

Enantioselective Synthetic Approaches to Chiral this compound Derivatives

The development of enantioselective synthetic routes to chiral derivatives of this compound is a significant area of research, driven by the demand for enantiopure building blocks in the synthesis of complex molecules such as pharmaceuticals and natural products. While the direct asymmetric synthesis of this compound is not extensively documented, several strategies have been employed to access its chiral derivatives. These methods primarily rely on asymmetric Diels-Alder reactions and the resolution of racemic mixtures.

One prominent approach involves the use of chiral auxiliaries in [4+2] cycloaddition reactions. For example, the reaction of cyclopentadiene with dienophiles bearing a chiral auxiliary, such as (-)-menthyl acrylate, in the presence of a Lewis acid like boron tribromide (BBr₃), can produce chiral bicyclo[2.2.1]hept-5-ene derivatives. researchgate.net The chiral auxiliary directs the facial selectivity of the cycloaddition, leading to the formation of one enantiomer in excess.

Another key strategy is the synthesis and resolution of chiral precursors that can be subsequently converted to the desired chlorinated compounds. For instance, 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide has been synthesized and resolved into its enantiomers. wpmucdn.com These separated enantiomers serve as valuable precursors for other chiral bicyclic compounds. The absolute configuration of these precursors has been unambiguously determined, providing a reliable foundation for the synthesis of other enantiomerically pure derivatives. wpmucdn.com

Furthermore, the synthesis of related chiral ketones, such as bicyclo[2.2.1]hept-5-en-2-one, has been achieved through asymmetric Diels-Alder reactions. The reaction of cyclopentadiene with 2-bromoacrolein, for instance, can be catalyzed to produce exo-2-bromobicyclo[2.2.1]hept-5-ene-2-carboxaldehyde with high enantioselectivity, which can then be converted to the corresponding chiral ketone. wpmucdn.com These chiral ketones are versatile intermediates that can potentially be transformed into chiral this compound derivatives.

The following table summarizes some of the enantioselective approaches towards chiral derivatives related to this compound.

Table 2: Enantioselective Synthetic Approaches to Chiral Bicyclo[2.2.1]hept-2-ene Derivatives

Target Derivative/PrecursorMethodChiral Source/CatalystKey Findings
Bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoatesAsymmetric Diels-Alder(-)-Menthyl acrylateThe use of a chiral auxiliary influences the isomer composition and enantiomeric purity.
(+)- and (-)-2-Chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamideResolution of racemate-Successful separation of enantiomers, which can serve as precursors to other chiral compounds. wpmucdn.com
(+)-Bicyclo[2.2.1]hept-5-en-2-oneAsymmetric Diels-Alder followed by conversionChiral catalyst for the reaction of cyclopentadiene and 2-bromoacroleinThe precursor, exo-2-bromobicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, was obtained with high enantiomeric excess. wpmucdn.com
Chiral Bicyclo[2.2.1]hepta-2,5-diene LigandsRhodium-catalyzed asymmetric arylative bis-cyclizationRhodium catalyst with a chiral ligandA synthetic precursor was obtained with 99% ee, demonstrating a powerful method for creating chiral bicyclic systems. nih.gov

Reactivity and Mechanistic Elucidation of 5 Chlorobicyclo 2.2.1 Hept 2 Ene Transformations

Reactivity at the Norbornene Double Bond

The strained nature of the double bond in the norbornene framework makes it highly susceptible to a range of addition reactions.

Electrophilic Addition Reactions

The double bond in 5-chlorobicyclo[2.2.1]hept-2-ene readily undergoes electrophilic addition with various reagents, including halogens and acids. For instance, the addition of arenesulphenyl chlorides to similar 2-substituted bicyclo[2.2.1]hept-5-enes proceeds with a high degree of stereoselectivity, typically involving exo attack on the double bond. cdnsciencepub.com This stereochemical outcome is influenced by the rigid, caged structure of the norbornene skeleton.

Oxidation Pathways (e.g., Epoxidation)

The norbornene double bond can be oxidized to form epoxides. The epoxidation of related bicyclo[2.2.1]hept-5-ene derivatives using reagents like peracetic acid has been shown to yield the corresponding 5,6-exo-epoxybicyclo[2.2.1]heptane products. pleiades.online The stereoselectivity of the epoxidation is often directed by the steric environment of the double bond.

Oxidizing AgentProduct
m-chloroperbenzoic acidEpoxides
Peracetic acid5,6-exo-epoxybicyclo[2.2.1]heptane derivatives pleiades.online

Reduction Reactions (e.g., Hydrogenation)

The double bond of this compound can be reduced to the corresponding saturated bicyclic alkane. Catalytic hydrogenation, often employing catalysts such as palladium on carbon, is a common method for this transformation. For example, the hydrogenation of similar chloroalkenes can be achieved with high yield using a rhodium on alumina (B75360) catalyst. thieme-connect.de

CatalystProduct
Palladium on carbon Saturated bicyclic compounds
Rhodium on alumina thieme-connect.deSaturated chloroalkanes thieme-connect.de

Reactivity of the Chlorine Substituent

The chlorine atom at the 5-position of the bicyclo[2.2.1]hept-2-ene ring system can participate in both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., Hydroxide, Alkoxide, Amine)

The chlorine atom can be displaced by a variety of nucleophiles, leading to the formation of substituted norbornene derivatives. These reactions typically proceed under mild conditions. Common nucleophiles include hydroxide, alkoxides, and amines, which yield the corresponding hydroxylated, alkoxylated, and aminated products, respectively.

NucleophileProduct
Hydroxide Hydroxylated derivatives
Alkoxide Alkoxylated derivatives
Amine Aminated derivatives

Elimination Reactions (e.g., Acid-Catalyzed Dehydrohalogenation)

Under certain conditions, such as in the presence of a strong base or under acidic conditions, this compound can undergo elimination of hydrogen chloride (dehydrohalogenation) to form a diene. For instance, the isomerization of 6-chlorobicyclo[2.2.1]hept-2-ene to the 5-chloro derivative can occur under acidic conditions, and dehydrochlorination of similar dichlorobicyclo[2.2.1]heptane compounds has been achieved using potassium tert-butoxide. cdnsciencepub.com

Intramolecular Rearrangement Pathways

Intramolecular rearrangements of this compound and its derivatives can be initiated through photochemical means or under thermal and catalytic conditions, leading to significant alterations in the molecular skeleton.

Skeletal Rearrangements Under Acidic or Catalytic Conditions

The bicyclo[2.2.1]heptane framework is prone to skeletal rearrangements, particularly under acidic or catalytic conditions. For example, 6-chlorobicyclo[2.2.1]hept-2-ene can isomerize to the more stable 5-chloro derivative under acidic conditions. This type of rearrangement highlights the electronic and steric influences within the molecule. Furthermore, studies on related bicyclic systems, such as the methanesulfonic acid-induced rearrangement of 2-(3,4,5-trimethoxyphenyl)-4,5-dimethyl-Δ⁴-cyclohexenecarboxylic acid, demonstrate the propensity of these systems to form bridged ring structures like the bicyclo[2.2.2]octane system. dss.go.th In the context of this compound, such rearrangements could be triggered by Lewis acids or other catalysts, potentially leading to a variety of isomeric products.

Detailed Mechanistic Studies of Specific Reactions

The unique structural features of this compound allow for in-depth investigations into reaction mechanisms, including the role of the rigid framework, the nature of reaction intermediates, and the kinetics of its transformations.

Role of the Bicyclic Framework Rigidity on Reaction Selectivity

The rigid, strained structure of the bicyclo[2.2.1]hept-2-ene skeleton plays a crucial role in determining the selectivity of its reactions. This rigidity influences the accessibility of reagents to the double bond and the chlorine-bearing carbon, often favoring attack from the less sterically hindered exo face. The fixed spatial arrangement of the functional groups can also lead to specific neighboring group participation effects. For example, in addition reactions, the stereochemical outcome is often dictated by the rigid framework, leading to high levels of stereoselectivity. The relative reactivity of the endocyclic double bond versus an exocyclic double bond in related systems has been studied, demonstrating that the endocyclic double bond is generally more reactive towards electrophilic attack. cdnsciencepub.com

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms involving this compound often requires the identification and characterization of transient intermediates. In addition reactions of arenesulphenyl chlorides to similar bicyclic systems, the formation of bridged thiiranium ion intermediates has been proposed to explain the observed product distributions. cdnsciencepub.com Mechanistic studies on the Hunsdiecker reaction, a decarboxylative halogenation, have shed light on the potential involvement of acyl hypohalite intermediates. acs.org In the context of this compound reactions, techniques such as low-temperature NMR spectroscopy and trapping experiments could be employed to observe and characterize carbocationic or other reactive intermediates that may form during substitution or rearrangement reactions.

Kinetic Investigations and Rate-Determining Steps

Kinetic studies provide quantitative insights into the reaction mechanisms of this compound. For instance, investigating the rates of addition of arenesulphenyl chlorides to related bicyclic alkenes has helped to understand the electronic factors affecting the reaction and to establish a mechanism involving at least one intermediate and two transition states. cdnsciencepub.com Such studies can determine the rate-determining step of a reaction, which could be the initial electrophilic attack on the double bond or the subsequent nucleophilic attack. The variation in reaction rates with changes in substituents on the bicyclic framework or the reacting partner can provide valuable information about the structure and charge distribution in the transition state. cdnsciencepub.com

Data Tables

Table 1: Rearrangement Products of Bicyclo[2.2.1]hept-2-ene Derivatives

Starting MaterialConditionsMajor ProductMinor ProductReference
2-Cyanobicyclo[2.2.1]hept-2-enePhotolysis in hexane1-Cyanobicyclo[4.1.0]hept-2-ene7-Cyanotricyclo[4.1.0.0³,⁷]heptane cdnsciencepub.commcmaster.ca
6-Chlorobicyclo[2.2.1]hept-2-eneAcidic conditionsThis compound-

Catalytic Systems in 5 Chlorobicyclo 2.2.1 Hept 2 Ene Chemistry

Transition Metal Catalysis in Synthesis and Transformations

Transition metal catalysts are pivotal in manipulating the chemical structure of 5-chlorobicyclo[2.2.1]hept-2-ene, enabling a range of transformations from polymerization to cross-coupling reactions.

One of the most notable applications is in Ring-Opening Metathesis Polymerization (ROMP) . Ruthenium-based catalysts, such as the Grubbs catalysts, are highly effective for the polymerization of norbornene derivatives. researchgate.net These catalysts tolerate a variety of functional groups, including the chloro-substituent in this compound, leading to the formation of high molecular weight polymers with the chlorine atom as a pendant group. researchgate.net Ziegler-Natta catalysts, traditionally used for olefin polymerization, have also been employed. google.comgoogle.com These systems, often based on titanium or molybdenum compounds activated by organoaluminum reagents, can also polymerize this compound to yield unsaturated linear polymers. google.com

Beyond polymerization, palladium catalysts are instrumental in cross-coupling reactions , which are fundamental for forming new carbon-carbon bonds. While specific examples for this compound are not extensively documented in readily available literature, the principles of cross-coupling reactions of vinyl chlorides are directly applicable. acs.orgrsc.org Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings allow for the substitution of the chlorine atom with various organic groups. For instance, in a Suzuki-Miyaura coupling, a palladium(0) catalyst with suitable ligands would facilitate the reaction between this compound and an organoboron reagent. harvard.edulibretexts.orgorganic-chemistry.org The choice of palladium precursor and ligands is crucial for achieving high efficiency, especially with less reactive vinyl chlorides. acs.orgnih.gov

Palladium on carbon (Pd/C) also serves as a catalyst for the isomerization of chloronorbornenes. Under a hydrogen atmosphere, 5% Pd/C can selectively isomerize the molecule at relatively low temperatures (60°C), achieving yields between 78-82%.

A summary of transition metal catalysts in reactions involving bicyclo[2.2.1]hept-2-ene derivatives is presented below:

Catalyst SystemReaction TypeSubstrateProductKey Findings
Grubbs Catalyst (1st Gen)ROMPNorbornene derivativesHigh molecular weight polymersEffective for polymerization of functionalized norbornenes. researchgate.net
Ziegler-Natta Catalysts (e.g., WCl₆, MoCl₅ with organoaluminum)PolymerizationThis compoundUnsaturated linear polymerProduces polymers with functional groups. google.com
Palladium(0) with Phosphine (B1218219) LigandsSuzuki-Miyaura Coupling (General)Vinyl ChloridesArylated or vinylated productsBulky, electron-donating ligands enhance reactivity. libretexts.org
Pd/C (5%)IsomerizationChloronorbornenesIsomerized chloronorborneneSelective isomerization at 60°C with 78-82% yield.

Lewis Acid Catalysis in Cycloaddition and Isomerization Processes

Lewis acids play a significant role in both the synthesis and isomerization of this compound. The primary synthetic route to this compound is the Diels-Alder reaction between cyclopentadiene (B3395910) and a chlorinated dienophile, a reaction that can be significantly accelerated by Lewis acids. nih.gov For example, the reaction of cyclopentadiene with 1-chloro-2-butene (B1196595) is catalyzed by aluminum chloride (AlCl₃), leading to the formation of the bicyclic adduct with yields of 65-72%. Iron(III) chloride (FeCl₃) can also be used to catalyze the electrophilic chlorination of norbornene, directing the chlorine atom to the 5-position with yields of 70-75%.

Lewis acids, in the form of Brønsted acids, are also effective for the isomerization of chlorinated norbornenes. Concentrated sulfuric acid (H₂SO₄) can catalyze the isomerization by protonating the double bond, which facilitates hydride shifts and relocates the chlorine atom to the thermodynamically more stable 5-position, achieving yields of 85-90% at 120°C.

The table below summarizes the use of Lewis acids in the chemistry of this compound.

CatalystReaction TypeReactantsTemperatureSolventYield
Aluminum chloride (5 mol%)Diels-Alder ReactionCyclopentadiene, 1-Chloro-2-butene80-100°CToluene65-72%
Iron(III) chloride (10 mol%)Electrophilic ChlorinationNorbornene, Cl₂25°C-70-75%
Sulfuric acid (conc.)IsomerizationChlorinated norbornene precursor120°CDichloroethane85-90%

Organocatalytic Applications in Norbornene Derivatization

As of the current literature survey, no specific examples of organocatalytic applications for the derivatization of This compound could be identified. While organocatalysis is a burgeoning field with numerous applications in the asymmetric functionalization of various organic molecules, including other norbornene derivatives and in reactions like Michael additions and Diels-Alder cycloadditions, its application to this specific chlorinated compound has not been reported. princeton.eduresearchgate.netmdpi.comrsc.orgbuchler-gmbh.comnih.govnih.gov

Heterogeneous vs. Homogeneous Catalytic Systems

Both heterogeneous and homogeneous catalytic systems are employed in the chemistry of this compound, each offering distinct advantages and disadvantages.

Homogeneous catalysts , such as Grubbs' ruthenium complexes for ROMP and soluble palladium complexes for cross-coupling, offer high activity and selectivity due to their well-defined active sites. pnas.orgcmu.edu Being in the same phase as the reactants allows for excellent contact and often milder reaction conditions. However, the major drawback of homogeneous catalysts is the difficulty in separating them from the reaction products, which can lead to product contamination and catalyst loss, making them less ideal for industrial-scale continuous processes. cmu.edu

Heterogeneous catalysts , in contrast, are in a different phase from the reactants, which greatly simplifies their separation from the product mixture through filtration or centrifugation. pnas.org This allows for easier product purification and catalyst recycling, making them more cost-effective and environmentally friendly for large-scale applications. qualitas1998.net Examples include palladium supported on carbon (Pd/C) for isomerization and supported Ziegler-Natta catalysts for polymerization. pnas.org A potential downside of heterogeneous catalysts is that they can sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts due to less defined active sites and potential mass transfer limitations. nih.gov

The choice between a heterogeneous and homogeneous system often depends on the specific application, balancing the need for high selectivity and activity with the practical considerations of catalyst separation and reuse.

Influence of Catalyst Design and Ligand Effects on Reaction Efficiency and Selectivity

The design of the catalyst, particularly the nature of the ligands coordinated to the metal center, has a profound impact on the efficiency and selectivity of reactions involving this compound. This is especially evident in palladium-catalyzed cross-coupling reactions.

The electronic and steric properties of ligands play a critical role in the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org For the Suzuki-Miyaura coupling of vinyl chlorides, which are generally less reactive than their bromide or iodide counterparts, the use of bulky and electron-donating phosphine ligands is often necessary to promote the initial oxidative addition of the C-Cl bond to the palladium(0) center. libretexts.org

The stereochemical outcome of the reaction can also be controlled by the choice of ligand. For instance, in Suzuki-Miyaura couplings of vinyl halides, the use of certain palladium-phosphine complexes can lead to either retention or inversion of the double bond geometry in the product. beilstein-journals.org This highlights the subtle yet powerful influence of ligand-metal interactions in directing the reaction pathway. For example, studies on related vinyl halides have shown that ligands like Pd(P(o-Tol)₃)₂ can be effective in preserving the stereochemistry of the double bond. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as a highly effective class of ligands for palladium-catalyzed cross-coupling of aryl and vinyl chlorides, often exhibiting high stability and activity. nih.gov

The following table provides a general overview of how ligand choice can affect palladium-catalyzed cross-coupling reactions of vinyl chlorides.

Ligand TypeGeneral Effect on ReactionExample Ligands
Bulky, electron-donating phosphinesIncrease rate of oxidative addition, enhance catalyst stabilityP(t-Bu)₃, PCy₃
Biaryl phosphinesFacilitate reductive elimination, often used for challenging couplingsBuchwald and Fu type ligands
N-Heterocyclic Carbenes (NHCs)High thermal stability, effective for less reactive substratesIMes, SIMes
Bidentate phosphinesCan influence stereoselectivity and catalyst stabilitydppf, BINAP

Advanced Applications in Organic Synthesis and Materials Development

5-Chlorobicyclo[2.2.1]hept-2-ene as a Key Synthetic Intermediate

The strained ring system and functional handles of this compound make it a valuable precursor in the synthesis of a wide array of organic compounds. Its utility spans the creation of intricate molecular architectures and the production of specialized chemicals.

Precursor to Complex Bicyclic and Polycyclic Structures

The rigid bicyclo[2.2.1]heptane framework is a common motif in many natural products and synthetic compounds. wpmucdn.com this compound provides a convenient entry point to this structural class. The double bond can undergo various cycloaddition reactions, while the chlorine atom can be substituted or eliminated to introduce further complexity. For instance, it is used as a starting material in the synthesis of prostaglandins (B1171923) and other highly substituted cyclopentyl moieties. wpmucdn.comacs.org The reactivity of the strained bicyclic system allows for the construction of intricate polycyclic systems through various strategic bond-forming reactions.

Derivatives of bicyclo[2.2.1]heptane are key intermediates in the synthesis of a variety of chiral compounds. wpmucdn.com For example, bicyclo[2.2.1]heptan-2-one and bicyclo[2.2.1]hept-5-en-2-one, which can be derived from chloro-substituted precursors, are starting points for synthesizing compounds like certain terpenes and carbocyclic sugars. wpmucdn.com

Building Block for Fine Chemicals and Specialty Monomers

This compound serves as an important intermediate in the pharmaceutical and agrochemical industries. lookchem.com Its derivatives are investigated for their potential biological activities, including interactions with enzymes and receptors, and are explored as pharmacophores in drug design. The compound is also utilized in the production of pesticides and other agricultural products. lookchem.com

Furthermore, this compound is a precursor for functionalized norbornene monomers used in polymer synthesis. promerus.com The ability to introduce various functional groups by replacing the chlorine atom allows for the tailoring of monomer properties for specific applications in materials science. promerus.com These specialty monomers are crucial for producing polymers with unique characteristics.

Contribution to Chiral Pool Chemistry and Synthesis of Enantiopure Compounds

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of new chiral compounds. iscnagpur.ac.in While not a direct natural product, this compound and its derivatives can be resolved into their enantiomers or synthesized in an enantioselective manner, making them valuable contributors to the chiral pool. wpmucdn.comku.ac.ke

The enantiopure forms of bicyclo[2.2.1]heptane derivatives are crucial for the synthesis of stereochemically defined molecules. For example, the resolution of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide allows for the preparation of enantiomerically pure bicyclo[2.2.1]hept-5-en-2-one. wpmucdn.com This enantiopure ketone is a key building block for various complex molecules. The rigid and well-defined stereochemistry of the bicyclic framework allows for high stereocontrol in subsequent reactions, which is essential for the synthesis of enantiopure pharmaceuticals and other biologically active compounds. iscnagpur.ac.in

The development of enantioselective synthetic routes, such as copper-mediated oxidative dearomatization/[4+2] dimerization cascades, has enabled the production of bicyclic skeletons with high enantiomeric excess. nih.gov These methods provide access to specific enantiomers of complex molecules that are otherwise difficult to obtain.

Design and Fabrication of Novel Polymeric Materials

The unique strained structure of the norbornene moiety in this compound makes it an excellent monomer for ring-opening metathesis polymerization (ROMP). 20.210.105 This polymerization technique allows for the synthesis of polymers with well-defined structures and unique properties. 20.210.105

Optoelectronic Materials based on Functionalized Norbornenes

Functionalized poly(norbornene)s, derived from monomers like this compound, have significant potential in the field of optoelectronics. promerus.comosti.gov By introducing specific functional groups onto the norbornene scaffold, polymers with tailored electronic and optical properties can be designed. osti.gov For instance, end-functionalized poly(norbornene)s can be coupled to dye molecules, creating materials with potential applications in light-emitting diodes (LEDs) and other organic electronic devices. osti.govacs.org The synthesis of block copolymers, such as those combining poly(norbornene) with polyethylene (B3416737) glycol (PNB-b-PEG), can lead to self-assembling materials with ordered nanostructures, which are of interest for creating advanced optoelectronic devices. osti.govacs.org

The controlled synthesis of norbornene-functionalized cycloparaphenylenes (CPPs) and their subsequent polymerization via ROMP has opened up new avenues for creating carbon-dense polymers with tunable fluorescence emission, relevant for the development of novel optoelectronic materials. nih.gov

Development of Strained Olefin Polymers with Unique Properties

The high strain energy of the bicyclo[2.2.1]hept-2-ene ring system is the driving force for ring-opening metathesis polymerization (ROMP). 20.210.105core.ac.uk This process yields polymers with unique microstructures and properties that are not accessible through conventional polymerization methods. The resulting polynorbornenes often exhibit high thermal stability, good mechanical strength, and specific optical properties. mdpi.com

The properties of these polymers can be finely tuned by copolymerizing different functionalized norbornene monomers. For example, the incorporation of monomers derived from this compound can introduce polarity and reactive sites along the polymer chain, which can be used for further modifications or to enhance adhesion and compatibility with other materials. The polymerization of such strained olefins is a powerful tool for creating advanced materials with applications ranging from specialty elastomers to high-performance thermosets.

Below is a table summarizing the properties of polymers derived from norbornene and its derivatives through Ring-Opening Metathesis Polymerization (ROMP).

Table 1: Properties of Polymers from Norbornene Derivatives via ROMP
MonomerCatalyst SystemResulting PolymerKey Properties/ApplicationsReference
Norbornene(PCy3)2Cl2Ru=CHPhPoly(norbornene) (PNB)Can be end-functionalized with acetoxy and hydroxy groups. caltech.edu
NorbornenetBu3PPdMeCl/NaBArfEnd-functionalized PNBsCan be end-capped with -OH and -CHO groups; used to synthesize diblock copolymers like PNB-b-PEG. osti.govacs.org
Norbornene (NBE)Na[W2(µ-Cl)3Cl4(THF)2]High molecular weight PNBEHigh cis-stereoselectivity (80-86%). mdpi.com
Norbornadiene (NBD)Na[W2(µ-Cl)3Cl4(THF)2]Polynorbornadiene (PNBD)Cis double bond content of ~63-68%. mdpi.com
Norbornene-functionalized cycloparaphenylenes (nbCPPs)ROMPHomopolymers, block and statistical copolymersTunable fluorescence emission and supramolecular responses. nih.gov

Strategic Intermediate in Developing Bioactive Molecule Precursors and Probes for Biomolecular Interactions

This compound, with its distinct bicyclic structure, serves as a valuable intermediate in the advanced fields of organic synthesis and materials development. rsc.orgrsc.org The rigid framework of the norbornene skeleton provides a well-defined three-dimensional orientation for functional groups, which is a desirable characteristic in the design of complex molecules with specific biological activities. rsc.org This compound's utility is primarily centered on its role as a precursor to a variety of bioactive molecules and as a scaffold for the development of molecular probes to investigate biomolecular interactions. rsc.org

The reactivity of this compound is characterized by the presence of a chlorine atom and a double bond within its strained bicyclic system. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the double bond is amenable to a range of addition reactions. This dual reactivity allows for the introduction of diverse functionalities, paving the way for the synthesis of a wide array of derivatives.

Research has indicated that derivatives of this compound exhibit a range of biological activities, including antimicrobial and anticancer properties, as well as the ability to inhibit enzymes. While specific examples of large-scale synthesis of commercial drugs starting directly from this compound are not extensively documented in the provided sources, the bicyclo[2.2.1]heptane framework is a key structural motif in many biologically active compounds. For instance, this scaffold is central to the synthesis of prostaglandins, which are crucial lipid compounds with diverse physiological effects, and epibatidine, an alkaloid with potent analgesic properties. rsc.orgrsc.orgle.ac.ukscielo.brpsu.edursc.orgresearchgate.netku.ac.keacs.orgacs.org

The rigid nature of the bicyclo[2.2.1]heptane scaffold is particularly advantageous in the design of molecular probes. By attaching reporter groups or reactive moieties to this framework, scientists can create tools to study the interactions between molecules in biological systems with high specificity. The defined stereochemistry of the scaffold helps in precisely positioning the probing functions in three-dimensional space, which is critical for understanding receptor binding and enzyme inhibition mechanisms. Although detailed examples of probes derived directly from this compound are not specified in the search results, the potential of its derivatives for such applications is an active area of research.

The following tables summarize the key aspects of this compound as a strategic intermediate.

Bioactive Molecule Precursors from the Bicyclo[2.2.1]heptane Scaffold

Bioactive Molecule ClassKey Intermediate ScaffoldTherapeutic Area/Function
ProstaglandinsBicyclo[2.2.1]hept-5-en-2-oneInflammation, Pain, Blood Pressure Regulation
Epibatidine Analogues7-Azabicyclo[2.2.1]heptaneAnalgesia (Nicotinic Acetylcholine Receptor Agonist)
Serotoninergic LigandsBicyclo[2.2.1]hept-5-en-2-amineNeurology, Psychiatry
CXCR2 AntagonistsBicyclo[2.2.1]hept-5-en-2-amineInflammation, Immunology

Potential Applications of this compound Derivatives

Derivative TypePotential Biological Activity
Hydroxylated/Alkoxylated DerivativesAntimicrobial, Anticancer
Aminated DerivativesEnzyme Inhibition, Receptor Binding
Epoxidized DerivativesIntermediates for further functionalization

Computational Chemistry and Theoretical Investigations of 5 Chlorobicyclo 2.2.1 Hept 2 Ene

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of 5-chlorobicyclo[2.2.1]hept-2-ene. These computational methods allow for the precise determination of bond lengths, bond angles, and dihedral angles, offering a three-dimensional perspective of the molecule's geometry.

The presence of the chlorine atom at the 5-position introduces significant electronic effects. The electronegativity of chlorine leads to a polarization of the carbon-chlorine bond, creating a dipole moment and influencing the electron density distribution across the entire bicyclic system. This, in turn, affects the molecule's reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these studies. The energies and shapes of these orbitals are critical in predicting the compound's behavior in chemical reactions, such as the Diels-Alder reaction where it can act as a dienophile.

Table 1: Calculated Molecular Properties of this compound

PropertyValueMethod
Molecular FormulaC₇H₉Cl-
Molecular Weight128.599 g/mol -
IUPAC NameThis compound-
CAS Registry Number3721-19-5 (exo), 3721-18-4 (endo)-

Note: This table presents general properties. Specific computational methods like DFT (e.g., B3LYP/6-31G) provide detailed geometric and electronic data.*

Elucidation of Reaction Mechanisms Through Advanced Computational Modeling

Advanced computational modeling is a powerful tool for unraveling the intricate details of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This is particularly valuable for understanding reactions where the rigid norbornene framework dictates a high degree of stereoselectivity.

For instance, in Diels-Alder reactions, computational models can predict the endo or exo selectivity of the approach of a diene. These models can also incorporate solvent effects, providing a more realistic simulation of the reaction environment. The insights gained from these computational studies are crucial for designing synthetic routes and optimizing reaction conditions to favor the desired product.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic data of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the assignment of experimental spectra, especially for complex molecules with overlapping signals. The chlorine atom's influence on the chemical shifts of nearby protons and carbons can be accurately modeled.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, helping to identify characteristic functional groups and vibrational modes of the molecule. Theoretical predictions of electronic transitions can also be correlated with UV-Vis spectra.

The bicyclo[2.2.1]heptane framework is known for its conformational rigidity. However, computational methods can still be used to explore subtle conformational preferences, such as the orientation of the chlorine substituent (exo vs. endo). nist.govnist.gov By calculating the relative energies of different conformers, it is possible to predict the most stable arrangement of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterObservation
¹H NMRChemical ShiftsChlorine-induced deshielding of adjacent protons.
¹³C NMRChemical ShiftsDeshielding of the carbon atom bonded to chlorine.
Mass SpectrometryMolecular Ion PeakConfirms the molecular weight of the compound.
X-ray CrystallographySpatial ArrangementResolves the 3D structure and stereochemistry.

Analysis of Strain Energy and Electronic Effects on Reactivity

The bicyclo[2.2.1]heptene skeleton is inherently strained due to its bridged structure. oregonstate.educore.ac.uk Computational methods allow for the quantification of this strain energy, which is a significant factor in the molecule's reactivity. Reactions that lead to a release of this strain are often thermodynamically favored.

Advanced Analytical Techniques for Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of 5-Chlorobicyclo[2.2.1]hept-2-ene. Both ¹H and ¹³C NMR are employed to identify the chemical environment of each proton and carbon atom in the molecule. The presence of the chlorine atom induces deshielding effects, causing characteristic shifts in the NMR spectrum that aid in its structural assignment.

The rigid bicyclic framework of the molecule results in distinct coupling constants (J-values) between adjacent protons, which are invaluable for determining the relative stereochemistry, specifically the exo or endo configuration of the chlorine substituent. For instance, the coupling constants J(H3,H4) are typically different for exo and endo isomers, with values around 4 Hz for exo adducts and 2 Hz for endo adducts being characteristic in related bicyclo[2.2.1]heptene systems. ucc.ie

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can further confirm stereochemical assignments by identifying protons that are in close spatial proximity, which is particularly useful for distinguishing between the exo and endo isomers.

Detailed ¹H and ¹³C NMR data, while not extensively published for the parent this compound, are critical for confirming the successful synthesis and purity of the compound. For related bicyclo[2.2.1]heptene derivatives, NMR has been used to unequivocally confirm stereochemistry.

Chromatographic Separation Techniques for Purity Assessment and Isomer Ratio Determination (e.g., VPC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential isomers. Vapor Phase Chromatography (VPC), also known as Gas Chromatography (GC), is a powerful tool for this purpose. It allows for the separation of the exo and endo isomers based on their different boiling points and interactions with the stationary phase of the chromatography column. cdnsciencepub.com

In research, preparative VPC can be used to isolate pure isomers for further spectroscopic analysis and reactivity studies. cdnsciencepub.com The ratio of the isomers in a mixture can be accurately determined by integrating the areas of the corresponding peaks in the chromatogram. This is particularly important in synthetic procedures where one isomer may be preferentially formed over the other.

The following table illustrates the type of data obtained from a GC analysis for purity and isomer ratio determination.

ParameterValue
Column Type e.g., 3% OV-1
Oven Temperature e.g., 100°C
Retention Time (endo-isomer) Varies based on conditions
Retention Time (exo-isomer) Varies based on conditions
Isomer Ratio (endo:exo) Determined by peak area integration

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₇H₉Cl, corresponding to a molecular weight of approximately 128.60 g/mol . nih.govphytobank.ca High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula to several decimal places (e.g., 128.0392780 Da for the monoisotopic mass). nih.govphytobank.ca

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two peaks, [M]⁺ and [M+2]⁺, separated by two mass units.

Electron ionization (EI) mass spectrometry often leads to fragmentation of the molecule. The analysis of these fragmentation patterns provides valuable structural information. Common fragmentation pathways for bicyclic systems can help to confirm the connectivity of the atoms within the molecule.

PropertyValueSource
Molecular Formula C₇H₉Cl nih.govphytobank.canist.gov
Molecular Weight 128.60 g/mol nih.gov
Monoisotopic Mass 128.0392780 Da nih.govphytobank.ca

X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination

In such studies, XRD analysis has been used to unambiguously determine the absolute configuration of chiral centers within the bicyclic framework. ku.ac.ke For example, the absolute configuration of the (+)-enantiomer of a related chloro-carboxamide was determined to be (1R,2R,4R). ku.ac.ke This information is crucial for understanding the stereochemical outcome of reactions and for applications in asymmetric synthesis.

The crystal structure also reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding in the solid state. ku.ac.kewpmucdn.com This provides a complete picture of the molecule's geometry and how it packs in a crystal lattice. ku.ac.ke The presence of a chiral molecule in a crystal allows for the determination of the absolute structure of the entire crystal. ysu.am

The table below exemplifies the type of crystallographic data that can be obtained from an X-ray diffraction study of a related bicyclic compound.

ParameterExample Value (for a derivative)
Crystal System Orthorhombic
Space Group Pbca
a (Å) 12.706(3)
b (Å) 16.655(4)
c (Å) 18.669(3)
V (ų) 3951(2)
Z 8

Note: The data in this table is for a related tungsten complex of bicyclo[2.2.1]hept-2-ene and serves as an illustrative example. researchgate.net

Conclusion and Future Research Directions

Synthesis of New Chlorinated Norbornene Derivatives with Tailored Reactivity

The synthesis of 5-chlorobicyclo[2.2.1]hept-2-ene and its derivatives is often achieved through the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable chlorinated dienophile. For instance, the reaction with 1-chloro-2-butene (B1196595) can yield the target compound. Future work will likely focus on creating a wider array of chlorinated norbornene derivatives with precisely controlled functionalities to meet specific synthetic challenges.

A key area of development is the synthesis of chiral norbornene derivatives, which are crucial intermediates for pharmaceuticals and other biologically active molecules. magtech.com.cn The stereoselectivity of the Diels-Alder reaction can be controlled through the use of chiral catalysts or auxiliaries. magtech.com.cn Research into derivatives such as 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has already demonstrated the potential to create complex, functionalized bicyclic structures. wpmucdn.com These compounds serve as precursors for other important synthetic intermediates like bicyclo[2.2.1]hept-5-en-2-one. wpmucdn.comresearchgate.net

Future investigations will likely target the introduction of diverse functional groups onto the norbornene skeleton alongside the chlorine atom. This could involve substitution reactions at the chlorine center or addition reactions across the double bond. The high strain of the bicyclic system can also be exploited to drive retro-condensation reactions, leading to highly functionalized cyclopentene (B43876) and pyrrolidine (B122466) scaffolds, opening pathways to new classes of compounds. nih.gov

Derivative Precursors Synthetic Method Potential Application
exo-5-ChloronorborneneCyclopentadiene, 1-chloro-2-buteneDiels-Alder ReactionPolymer synthesis (ROMP), functionalized materials
Chiral Norbornene EstersCyclopentadiene, asymmetric dienophileAsymmetric Diels-AlderChiral synthesis, photochromic materials magtech.com.cn
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamideNot specifiedNot specifiedPrecursor for bicyclo[2.2.1]hept-5-en-2-one wpmucdn.comresearchgate.net
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acidBicyclo[2.2.1]hept-5-ene-2-carboxylic acidChlorinationIntermediate in organic synthesis

Exploration of Novel Catalytic Systems for Specific Transformations

Catalysis is central to unlocking the full potential of this compound and its derivatives. While thermal methods are effective for the foundational Diels-Alder synthesis, catalytic approaches offer superior control over reaction rates and stereoselectivity. ucc.ie Lewis acids such as aluminum chloride, copper(II) chloride (CuCl₂), and copper(II) triflate (Cu(OTf)₂) have been shown to catalyze the cycloaddition, often leading to higher diastereoselectivity. ucc.ie

A promising frontier is the development of catalytic systems for transformations that are currently challenging. For example, tungsten(II) carbonyl complexes have been found to be effective catalysts for the hydroarylation of norbornene, a reaction that forms a carbon-carbon bond between the bicyclic system and an aromatic ring. researchgate.net This opens up avenues for creating complex molecular architectures from simple arene feedstocks. researchgate.net

Future research will likely focus on:

Asymmetric Catalysis: Developing more efficient and selective chiral catalysts for the enantioselective synthesis of chlorinated norbornenes. magtech.com.cn

Metathesis Catalysis: Further exploring ring-opening metathesis polymerization (ROMP) of chlorinated norbornene monomers using well-defined catalysts to produce polymers with tailored properties.

C-H Activation: Designing catalytic systems that can selectively functionalize the C-H bonds of the norbornene skeleton, providing a more direct route to complex derivatives.

Gold-Catalyzed Reactions: Investigating gold-catalyzed cycloisomerization reactions, which have proven effective for synthesizing related bicyclic ketones from 1,6-diynes, as a potential route to new norbornene structures. researchgate.net

Catalyst System Transformation Substrate Key Finding
Aluminum chlorideDiels-Alder CycloadditionCyclopentadiene, 1-chloro-2-buteneCatalyzes formation of the bicyclic adduct
CuCl₂ / Cu(OTf)₂Diels-Alder CycloadditionCyclopentadiene, β-chloroacrylamidesIncreases diastereoselectivity of the cycloaddition ucc.ie
Tungsten(II) CarbonylsHydroarylationBicyclo[2.2.1]hept-2-ene, ArenesEffective catalysis at room temperature for C-C bond formation researchgate.net
Gold CatalystsCycloisomerization1,6-DiynesAtom-economic route to bicyclo[2.2.1]hept-5-en-2-ones researchgate.net

Design and Development of Advanced Materials from this compound Monomers

The unique properties of the norbornene backbone make it an attractive monomer for advanced materials. The use of this compound in polymer chemistry, particularly through Ring-Opening Metathesis Polymerization (ROMP), allows for the creation of polymers with high thermal stability, mechanical strength, and specific functionalities. The chlorine atom serves as a handle for post-polymerization modification, enabling the tuning of material properties.

Future research in this area will likely concentrate on:

Functional Polymers: Synthesizing polymers with pendant chloro groups that can be subsequently converted into other functional moieties, leading to materials for applications such as ion-exchange membranes, sensors, or catalytic supports. magtech.com.cn

Sustainable Polymers: Developing materials and processes that promote circularity, such as creating polymers that are chemically recyclable or derived from bio-based monomers. rsc.org

Photochromic Materials: Incorporating chiral chlorinated norbornene units into polymer chains to create materials that change their properties in response to light. magtech.com.cn

Foams and Aerogels: Fabricating lightweight, porous materials like hydroxylated norbornene foams via frontal polymerization for applications in catalysis and separation. rsc.org

Emerging Trends in Interdisciplinary Research Involving Halogenated Bicyclo[2.2.1]hept-2-ene Systems

The versatility of halogenated norbornenes is driving their adoption in a variety of interdisciplinary fields. The rigid, predictable geometry of the bicyclo[2.2.1]heptane framework makes it an excellent scaffold for designing molecules with specific spatial arrangements of functional groups.

Emerging trends include:

Medicinal Chemistry: Using chlorinated norbornenes as building blocks for the synthesis of novel pharmaceutical compounds. The rigid scaffold can help in designing ligands with high affinity and selectivity for biological targets like enzymes and receptors. ontosight.ai

Biocatalysis: Employing enzymes and whole-cell systems to perform stereoselective transformations on bicyclic ketones and related structures. mdpi.com This approach offers an environmentally friendly alternative to traditional chemical synthesis for producing chiral intermediates.

Supramolecular Chemistry: Constructing complex host-guest systems and molecular machines. The defined structure of norbornene derivatives can be used to build larger, cage-like molecules capable of encapsulating other ions or molecules. acs.org

Computational Chemistry: Using theoretical calculations to predict the reactivity, stereochemistry, and chiroptical properties of new norbornene derivatives, thereby guiding synthetic efforts. wpmucdn.com This synergy between computational and experimental work accelerates the discovery of new molecules and materials.

The continued exploration of this compound and its relatives promises to yield significant advances across the chemical sciences, from the fundamental principles of reactivity and catalysis to the design of next-generation materials and therapeutics.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 5-chlorobicyclo[2.2.1]hept-2-ene in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use local or general exhaust ventilation systems to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, lab coats, and safety goggles. Use self-contained breathing apparatus (SCBA) during accidental releases .
  • Storage : Store in well-ventilated areas away from oxidizers and heat sources to prevent decomposition or reactions .
  • Spill Management : Collect spills using non-sparking tools and place in sealed containers for disposal. Avoid environmental release due to potential toxicity .

Q. How can the structure of this compound derivatives be confirmed experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational models (e.g., DFT calculations) to verify substituent positions .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular weights and fragmentation patterns, particularly for halogenated derivatives .
  • X-ray Crystallography : Resolve stereochemical ambiguities in substituted derivatives (e.g., 5-butyl or 5-trimethoxysilyl analogs) .

Q. What regulatory considerations apply to novel derivatives of bicyclo[2.2.1]hept-2-ene?

  • Methodological Answer :

  • EPA Reporting : Under 15 U.S.C. §2604, derivatives like 5-butyl or 5-hexyl analogs require Significant New Use Reports (SNURs) for non-exempt applications .
  • EU Classification : Follow harmonized labeling guidelines (e.g., Regulation (EC) No. 1272/2008) for hazardous byproducts like hexachloro derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence the stereochemical outcomes of epoxidation in 5-substituted bicyclo[2.2.1]hept-2-ene systems?

  • Methodological Answer :

  • Experimental Design : Compare epoxidation rates and stereoselectivity (endo/exo ratios) using mCPBA or other peroxides for derivatives with substituents like chloro, butyl, or silane groups .
  • Computational Analysis : Apply molecular mechanics (e.g., MM2 force fields) to model transition states and predict steric hindrance effects .
  • Data Contradiction Resolution : Use statistical tools (e.g., ANOVA) to validate reproducibility when conflicting stereochemical outcomes arise .

Q. What strategies mitigate contradictions in reactivity data for halogenated bicyclo[2.2.1]hept-2-ene derivatives?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under controlled humidity/temperature to isolate environmental variables .
  • Isotopic Labeling : Use 37Cl^{37}Cl-labeled 5-chloro derivatives to track reaction pathways via isotopic distribution in MS .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., CAS 7538-46-7 vs. 18401-43-9) to identify trends in substituent effects .

Q. How can computational models predict the environmental persistence of this compound derivatives?

  • Methodological Answer :

  • QSPR Modeling : Develop quantitative structure-property relationship models using descriptors like logP and polar surface area .
  • Degradation Pathways : Simulate hydrolysis and photolysis rates using Gaussian or ORCA software for chlorine-substituted analogs .
  • Validation : Compare predicted half-lives with experimental data from OECD 301/302 biodegradability tests .

Guidance for Research Design

  • Feasibility : Prioritize derivatives with commercially available precursors (e.g., CAS 7538-46-7) to minimize synthesis complexity .
  • Novelty : Explore understudied substituents (e.g., fluorinated groups) to address gaps in reactivity databases .
  • Reproducibility : Document all experimental conditions (e.g., solvent purity, catalyst loadings) using templates like CONSORT-EHEALTH for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.